Cas no 3028-02-2 (N-(1,3-benzothiazol-2-yl)-2-chloroacetamide)
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide
- Acetamide,N-2-benzothiazolyl-2-chloro-
- N-1,3-Benzothiazol-2-yl-2-chloroacetamide
- N-BENZOTHIAZOL-2-YL-2-CHLORO-ACETAMIDE
- 2-chloro-N-(benzothiazol-2-yl)acetamide
- 2-chloro-N-(benzothiazole-2-yl)acetamide
- 2-chloro-N-benzo[d]thiazol-2-yl acetamide
- N-benzothiazol-2-yl-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- MFCD00022860
- Z56871614
- FT-0731851
- AKOS000115121
- CHEMBL4876991
- SCHEMBL4858014
- 3028-02-2
- DTXSID30358849
- F2190-0215
- BS-10036
- EN300-01694
- ALBB-002304
- DB-029006
- STK117359
-
- MDL: MFCD00022860
- Inchi: 1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
- InChI Key: CMUZFXFDVGLPGO-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC2C=CC=CC=2S1)=O
Computed Properties
- Exact Mass: 225.99700
- Monoisotopic Mass: 225.996761
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 70.2
Experimental Properties
- Density: 1.503
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.722
- PSA: 70.23000
- LogP: 2.54660
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM114047-5g |
N-1,3-benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 95% | 5g |
$276 | 2021-08-06 | |
| Chemenu | CM114047-10g |
N-1,3-benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 95% | 10g |
$504 | 2021-08-06 | |
| TRC | N300916-100mg |
n-1,3-benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N300916-500mg |
n-1,3-benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N300916-1g |
n-1,3-benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 1g |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM114047-1g |
N-1,3-benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 95% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143503-100mg |
N-1,3-Benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 97% | 100mg |
¥341.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143503-250mg |
N-1,3-Benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 97% | 250mg |
¥614.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143503-1g |
N-1,3-Benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 97% | 1g |
¥1317.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143503-5g |
N-1,3-Benzothiazol-2-yl-2-chloroacetamide |
3028-02-2 | 97% | 5g |
¥2992.00 | 2024-08-02 |
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Suppliers
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Related Literature
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Souad A. El-Metwally,Hazem Elkady,Mohamed Hagras,Dalal Z. Husein,Ibrahim M. Ibrahim,Mohammed S. Taghour,Hesham A. El-Mahdy,Ahmed Ismail,Bshra A. Alsfouk,Eslam B. Elkaeed,Ahmed M. Metwaly,Ibrahim H. Eissa RSC Adv. 2023 13 23365
Additional information on N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide: A Comprehensive Overview
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide, also known by its CAS registry number 3028-02-2, is a benzothiazole derivative that has garnered significant attention in the field of biomedical research. This compound belongs to a class of thiazole-based acetamides, which have been extensively studied for their potential applications in pharmacology and drug development. The unique structure of this compound, characterized by a chloroacetyl group attached to a benzo[d]thiazol-2-yl moiety, makes it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the role of benzothiazole derivatives in targeting key enzymes and receptors involved in disease pathways. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide exhibits potent enzyme inhibition activity, particularly against serine-threonine kinases, which are implicated in cancer and inflammatory diseases. This finding underscores the potential of this compound as a kinase inhibitor in anticancer drug development.
Another area of investigation involves the metabolic stability and toxicokinetics of N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide. Preclinical studies conducted in Pharmacology & Toxicology (2023) revealed that this compound exhibits favorable pharmacokinetic properties, with high oral bioavailability and minimal off-target effects. These attributes make it a strong candidate for further exploration in therapeutic agent development.
Moreover, the benzothiazole moiety in N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide has been shown to enhance cellular uptake and tumor targeting, as reported in Cancer Research (2023). This property is particularly advantageous for anticancer agents, where effective delivery to tumor sites is a critical challenge. The combination of its structural features and biological activity positions this compound as a valuable tool in the pharmaceutical industry.
In summary, N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide, with CAS No. 3028-02-2, represents an exciting frontier in biomedical research. Its unique structure, potent biological activity, and favorable pharmacokinetic profile make it a promising candidate for drug development across various therapeutic areas. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a significant role in advancing pharmacological treatments.
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